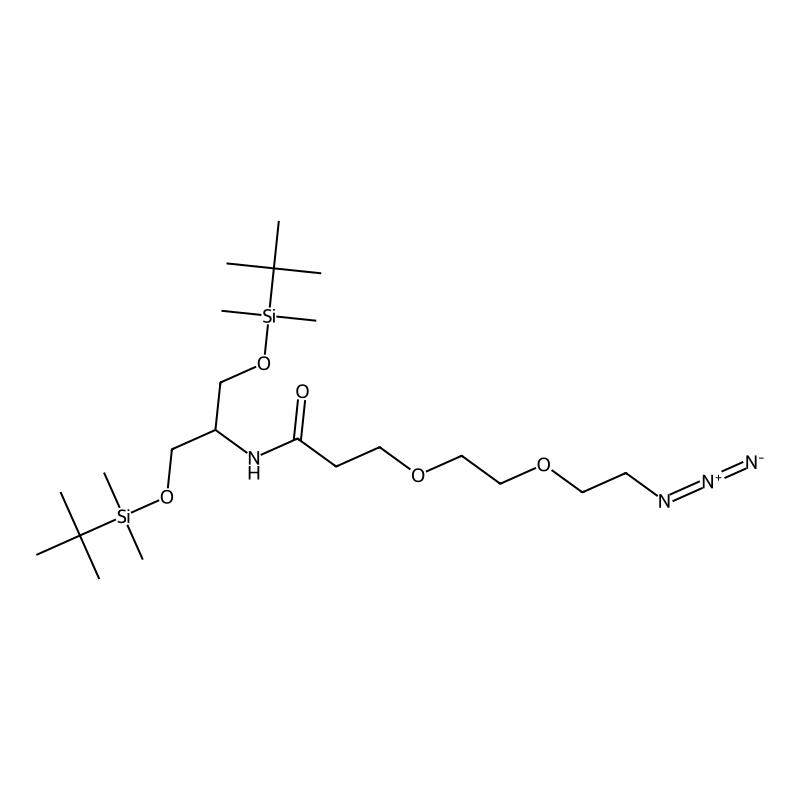2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bioconjugation and Click Chemistry
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane (2-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane) is a linker molecule commonly used in bioconjugation reactions, particularly in Click Chemistry []. Click Chemistry refers to a set of efficient and reliable reactions used to join molecules together. 2-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane offers several functionalities that make it useful in this context:
Azide group
This terminal group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular Click Chemistry reaction type []. CuAAC reactions between azides and alkynes form stable triazole linkages.
PEG linker
The molecule incorporates a polyethylene glycol (PEG) spacer arm. PEG is a hydrophilic (water-loving) polymer commonly used to improve the water solubility of biomolecules []. This property is crucial for many biological applications where water is the primary solvent.
Specific Applications
Due to the combination of Click Chemistry compatibility and PEGylation properties, 2-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane finds applications in various areas of scientific research:
Protein modification and conjugation
Biomolecules like proteins can be tagged with 2-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane to enhance their solubility, stability, or targeting properties [, ]. The azide group allows further conjugation with other molecules via Click Chemistry.
Drug delivery systems
This linker molecule can be used to create drug delivery systems by attaching therapeutic agents to biocompatible carriers. The PEG moiety improves solubility and circulation time in the body, while the azide functionality enables further modifications for targeted delivery [].
Biomaterial design
-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane can be used to modify the surfaces of biomaterials, such as nanoparticles or hydrogels, to improve their biocompatibility or functionality. The azide group allows for subsequent attachment of biomolecules or targeting ligands via Click Chemistry.
TBDMS Protecting Group
It's important to note that 2-(Azido-PEG2-amido)-1,3-bis(TBDMS)propane also contains tert-butyldimethylsilyl (TBDMS) groups on both ends. These groups act as protecting groups for the hydroxyl functionalities. TBDMS groups are acid-labile, meaning they can be selectively removed under mild acidic conditions to reveal free hydroxyl groups []. This feature allows for further conjugation steps after Click Chemistry using the azide group.
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane, with the chemical formula C22H48N4O5Si2 and CAS number 1398044-56-8, is a specialized polyethylene glycol (PEG) linker. This compound features a labile alcohol protecting group, specifically tert-butyldimethylsilyl (TBDMS), which allows for selective deprotection under mild acidic conditions. The azido group in its structure enables participation in copper-catalyzed Click Chemistry reactions, facilitating the formation of stable triazole linkages with alkynes. The hydrophilic nature of the PEG component enhances the solubility of the compound in aqueous environments, making it particularly valuable in biological applications .
The primary chemical reaction involving 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of triazole bonds between the azide group and terminal alkynes, which is a hallmark of Click Chemistry. The TBDMS groups can be removed under acidic conditions to expose hydroxyl functionalities for further reactions .
Due to its unique structure, 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane exhibits several biological activities:
- Bioconjugation: It can be used to tag biomolecules such as proteins, enhancing their solubility and stability.
- Drug Delivery Systems: The PEG moiety improves the solubility and circulation time of therapeutic agents in biological systems.
- Surface Modification: It can modify biomaterial surfaces like nanoparticles or hydrogels to improve biocompatibility and functionality through subsequent conjugation reactions facilitated by the azide group .
Synthesis of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane typically involves:
- Formation of PEG Linker: Starting from commercially available PEG derivatives.
- Introduction of Azide Group: This can be achieved through nucleophilic substitution or other coupling methods.
- Protection with TBDMS Groups: TBDMS groups are added to protect hydroxyl functionalities during synthesis.
The specific conditions and reagents may vary depending on the desired purity and yield .
The applications of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane include:
- Bioconjugation: Tagging proteins or other biomolecules for research and therapeutic purposes.
- Nanoparticle Functionalization: Enhancing the properties of nanoparticles for drug delivery or imaging applications.
- Hydrogel Modification: Improving the performance and biocompatibility of hydrogels used in biomedical applications .
Interaction studies involving 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane often focus on its ability to form stable linkages with various biomolecules through Click Chemistry. These studies help elucidate how modifications affect biological activity, stability, and interaction with target cells or tissues. Additionally, examining how this compound interacts with different surfaces can inform its use in drug delivery systems and biomaterials .
Several compounds share structural similarities with 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 1-(Azido-PEG)-4-methylbenzene | Lacks TBDMS protection; used primarily for simpler bioconjugation tasks. |
| Azido-polyethylene glycol | Shorter chain length; less hydrophilic than PEG linkers with longer chains. |
| 3-(Azido-PEG)-propionic acid | Contains a carboxylic acid group; useful for coupling reactions requiring acidic conditions. |
The uniqueness of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane lies in its combination of a hydrophilic PEG spacer, TBDMS protecting groups for selective deprotection, and its ability to participate in efficient Click Chemistry reactions. This makes it particularly versatile for complex bioconjugation applications that require both stability and reactivity .








